N-(tert-Butyl)-2-(6-formyl-2,3-dimethylphenoxy)acetamide
Description
N-(tert-Butyl)-2-(6-formyl-2,3-dimethylphenoxy)acetamide is an acetamide derivative featuring a tert-butyl group attached to the nitrogen atom and a substituted phenoxy moiety at the α-position of the acetamide. The phenoxy ring is further functionalized with a formyl group at the 6-position and methyl groups at the 2- and 3-positions.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-tert-butyl-2-(6-formyl-2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-10-6-7-12(8-17)14(11(10)2)19-9-13(18)16-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,18) |
InChI Key |
ZZZXFBMAXPKQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OCC(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Biological Activity
N-(tert-Butyl)-2-(6-formyl-2,3-dimethylphenoxy)acetamide is a compound of significant interest in pharmaceutical research due to its structural characteristics, which suggest potential bioactivity. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties, supported by relevant data and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁NO₃, with a molecular weight of 263.33 g/mol. Its structure features a tert-butyl group and a phenoxyacetamide backbone with a formyl substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
Initial studies on compounds with similar structures indicate that this compound may exhibit:
- Antimicrobial Properties : Compounds in this class often show activity against various pathogens. The presence of the formyl group may enhance its interaction with microbial targets.
- Anti-inflammatory Effects : Similar compounds have been documented to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of phenoxyacetamides. For instance, derivatives have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The specific activity of this compound remains under investigation but is anticipated to be comparable based on structural analogs.
Anti-inflammatory Activity
Studies indicate that related compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. The structural features of this compound suggest it may similarly modulate these pathways, potentially offering benefits in treating chronic inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-formylphenoxy)acetamide | Similar phenoxyacetamide structure | Antimicrobial |
| N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide | Contains tert-butyl group | Increased lipophilicity; potential anti-inflammatory |
| 2-(3-formylphenoxy)acetamide | Formyl group at position 3 | Varying antimicrobial activity |
This table illustrates how slight modifications in structure can lead to significant differences in biological behavior and efficacy.
Case Studies
Scientific Research Applications
Pharmaceutical Applications
Potential as a Lead Compound
The compound exhibits properties that suggest it may serve as a lead compound in drug development. Compounds with similar structures are often associated with biological activities such as antimicrobial and anti-inflammatory effects. Initial studies indicate that N-(tert-Butyl)-2-(6-formyl-2,3-dimethylphenoxy)acetamide could inhibit certain pathogens or modulate inflammatory responses, making it a candidate for further pharmacological studies.
Case Study: Anti-inflammatory Properties
A study focusing on the synthesis of various α-ketoheterocycles demonstrated that compounds with structural similarities to this compound could effectively suppress the generation of prostaglandin E2 (PGE2) in renal mesangial cells. This suggests that derivatives of this compound may hold potential in treating inflammatory conditions .
Chemical Intermediates
This compound can also function as a versatile chemical intermediate in organic synthesis. Its unique combination of functional groups allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Synthesis Methods
Several synthesis methods have been proposed for compounds related to this compound. These methods typically involve reactions that modify the phenoxyacetamide backbone or introduce new functional groups, enhancing the compound's reactivity and potential applications .
Future Research Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In-depth Biological Studies : Further investigation into its antimicrobial and anti-inflammatory properties through in vivo studies.
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Exploration of Derivatives : Synthesizing and testing derivatives to identify compounds with enhanced efficacy or reduced side effects.
Comparison with Similar Compounds
The following analysis compares N-(tert-Butyl)-2-(6-formyl-2,3-dimethylphenoxy)acetamide with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, synthesis, and spectral characteristics.
Structural Variations and Substituent Effects
Key Observations :
- The formyl group in the target compound enhances electrophilicity compared to the hydroxymethyl analog , making it more reactive in condensation reactions.
- Heterocyclic cores (e.g., indazolo-quinoxaline in 6b ) introduce π-π stacking capabilities, relevant for materials science applications.
Physicochemical Properties
Key Observations :
- The formyl group in the target compound may reduce melting point compared to hydroxymethyl analogs due to decreased hydrogen bonding.
- Higher yields (e.g., 82% for compound 30 ) correlate with simpler synthetic routes (e.g., alkylation of phenols).
Spectral Characteristics
- NMR Shifts :
- HRMS : The target compound’s molecular ion ([M+H]⁺) would appear at m/z 264.35, differing from hydroxymethyl analog ([M+H]⁺ = 266.35) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
